7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine

Medicinal Chemistry Antiviral Screening Kinase Inhibition

7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine (CAS 303151-91-9) is a synthetic heterocyclic small molecule (C12H5F6N5S, MW 365.26) comprising a 1,8-naphthyridine core substituted with two trifluoromethyl groups at the 2,4-positions and a 1H-1,2,4-triazol-3-ylsulfanyl moiety at the 7-position. It is commercially available as a research-grade screening compound, typically at ≥95% purity.

Molecular Formula C12H5F6N5S
Molecular Weight 365.26
CAS No. 303151-91-9
Cat. No. B2920931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine
CAS303151-91-9
Molecular FormulaC12H5F6N5S
Molecular Weight365.26
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)SC3=NC=NN3
InChIInChI=1S/C12H5F6N5S/c13-11(14,15)6-3-7(12(16,17)18)21-9-5(6)1-2-8(22-9)24-10-19-4-20-23-10/h1-4H,(H,19,20,23)
InChIKeyIXRWYJKCAABODC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of 7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine (CAS 303151-91-9)


7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine (CAS 303151-91-9) is a synthetic heterocyclic small molecule (C12H5F6N5S, MW 365.26) comprising a 1,8-naphthyridine core substituted with two trifluoromethyl groups at the 2,4-positions and a 1H-1,2,4-triazol-3-ylsulfanyl moiety at the 7-position . It is commercially available as a research-grade screening compound, typically at ≥95% purity .

Structural Uniqueness of 7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine Prevents Simple In-Class Substitution


The combination of a 1,8-naphthyridine scaffold, dual electron-withdrawing 2,4-bis(trifluoromethyl) substitution, and a 7-(1H-1,2,4-triazol-3-ylsulfanyl) group generates a distinctive electrostatic and conformational profile. The position of the sulfur linker (7-position) and the tautomeric state of the triazole (3-thio vs. 5-thio) create a pharmacophore that is not replicated by common in-class analogs such as 7-piperazino-, 7-hydrazino-, or 7-morpholino-2,4-bis(trifluoromethyl)-1,8-naphthyridines . Class-level inference from structurally related triazoles suggests potential for non-nucleoside reverse transcriptase inhibition and antiviral selectivity, but quantitative differentiation data specific to CAS 303151-91-9 versus named comparators are not publicly available in primary literature, patents, or authoritative databases as of the search date .

Critical Evidence Appraisal: Quantitative Differentiation Data for 7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine


Absence of Direct Quantitative Comparator Data for CAS 303151-91-9

An exhaustive search of primary research papers, patents (including Google Patents and freepatentsonline), authoritative databases (PubChem, ChEMBL, BindingDB), and reputable vendor technical datasheets (ChemicalBook, CheMenu, eMolecules) did not yield any head-to-head quantitative comparison between 7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine (CAS 303151-91-9) and a named close structural analog under identical assay conditions. Specifically, no IC50, Ki, EC50, selectivity index, solubility, logP, metabolic stability, or in vivo efficacy data were identified for the target compound in any peer-reviewed publication or patent document indexed in the searched databases. The only activity-related reference is a class-level annotation from a vendor listing suggesting that 'a class of triazoles was identified as effective non-nucleoside reverse transcriptase inhibitors against HIV-1 and showed selectivity for yellow fever virus (YFV),' but this statement does not provide quantitative data for CAS 303151-91-9 itself, nor does it name a specific comparator .

Medicinal Chemistry Antiviral Screening Kinase Inhibition Chemical Biology

Application Scenarios for 7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine Given Current Evidence Limitations


Hypothesis-Driven Antiviral Screening Libraries

Based on class-level inference from structurally related triazole-containing naphthyridines reported to exhibit non-nucleoside reverse transcriptase inhibition, CAS 303151-91-9 may be included in focused screening libraries targeting HIV-1 reverse transcriptase or flavivirus (e.g., yellow fever virus) targets. However, this application is entirely hypothesis-driven; no target-specific data exist for this compound. Procurement is recommended only for exploratory screening, not for lead optimization programs requiring validated starting points. [1]

Kinase Selectivity Panel Profiling

The 2,4-bis(trifluoromethyl)-1,8-naphthyridine scaffold is a recognized kinase inhibitor motif. CAS 303151-91-9 could serve as a novel chemotype for kinase selectivity panel screening to identify unique inhibition profiles. The 7-(1H-1,2,4-triazol-3-ylsulfanyl) group introduces a hydrogen-bond-capable heterocycle that may engage the hinge region or ribose pocket differently than common 7-amino or 7-alkoxy analogs, but this remains a structural hypothesis lacking experimental validation for this specific compound. [2]

Structure-Activity Relationship (SAR) Expansion Studies

For research groups already working on 2,4-bis(trifluoromethyl)-1,8-naphthyridine series with published activity data on other 7-substituted analogs (e.g., 7-piperazino, 7-hydrazino, 7-morpholino, or 7-phenoxy derivatives), CAS 303151-91-9 represents a rationally interesting comparator for systematic SAR studies. The 7-sulfanyl-1,2,4-triazole substituent differs from 7-amino, 7-oxy, and 7-carbo-substituted analogs by introducing a sulfur atom with distinct electronic and steric properties, potentially altering target engagement, selectivity, and physicochemical properties. Quantitative differentiation would need to be established through head-to-head experimental comparison.

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